molecular formula C13H16N2O2 B11410328 N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide

N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide

Cat. No.: B11410328
M. Wt: 232.28 g/mol
InChI Key: QMCCQOSAUBAPLA-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide: is an organic compound featuring a benzoxazole ring fused with an ethylbutanamide moiety. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzoxazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxides.

  • Reduction: : Reduction of the benzoxazole ring can be achieved using agents like lithium aluminum hydride (LiAlH4), resulting in the formation of benzoxazoline derivatives.

  • Substitution: : Electrophilic substitution reactions can occur on the benzoxazole ring, particularly at the 5-position, using reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, dry ether as solvent.

    Substitution: Halogens (e.g., bromine), nitro compounds, acidic or basic catalysts.

Major Products

    Oxidation: Benzoxazole N-oxides.

    Reduction: Benzoxazoline derivatives.

    Substitution: Halogenated or nitro-substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties.

Biology

In biological research, benzoxazole derivatives are investigated for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an antimicrobial agent, given the known activity of benzoxazole derivatives against various bacterial and fungal strains. It may also be explored for its anti-inflammatory and analgesic properties.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.

Molecular Targets and Pathways

    Enzymes: Potential inhibition of bacterial enzymes, contributing to its antimicrobial activity.

    Receptors: Interaction with pain receptors, providing analgesic effects.

    Pathways: Modulation of inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its antimicrobial and anticancer properties.

    2-Substituted Benzoxazoles: Variants with different substituents at the 2-position, exhibiting diverse biological activities.

    Benzisoxazole: A structurally related compound with similar applications in medicinal chemistry.

Uniqueness

N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its ethylbutanamide moiety can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2-ethylbutanamide

InChI

InChI=1S/C13H16N2O2/c1-3-9(4-2)13(16)14-12-10-7-5-6-8-11(10)17-15-12/h5-9H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

QMCCQOSAUBAPLA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NOC2=CC=CC=C21

Origin of Product

United States

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